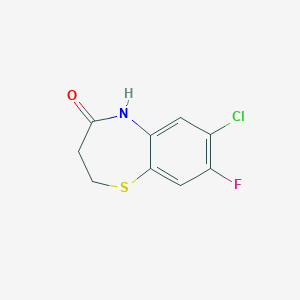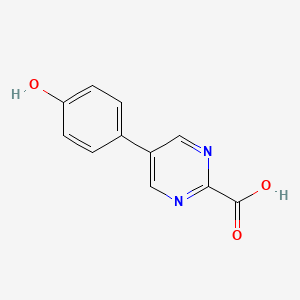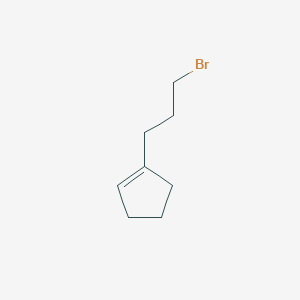
1-(3-Bromopropyl)cyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)cyclopent-1-ene is an organic compound with the molecular formula C8H13Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromopropyl group attached to the cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)cyclopent-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclopentene followed by the addition of a propyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Addition: Hydrogen bromide (HBr) in the presence of a catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxypropyl)cyclopent-1-ene.
Elimination: 1-Propylcyclopentene.
Addition: 1-(3-Bromopropyl)cyclopentane.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)cyclopent-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the cyclopentene ring participates in addition reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Bromocyclopentene: Similar structure but lacks the propyl group.
3-Bromopropylbenzene: Contains a benzene ring instead of a cyclopentene ring.
1-(3-Chloropropyl)cyclopent-1-ene: Chlorine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)cyclopent-1-ene is unique due to the presence of both a bromine atom and a propyl group attached to the cyclopentene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H13Br |
|---|---|
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
1-(3-bromopropyl)cyclopentene |
InChI |
InChI=1S/C8H13Br/c9-7-3-6-8-4-1-2-5-8/h4H,1-3,5-7H2 |
InChI-Schlüssel |
PKWBGZWPGHXBCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


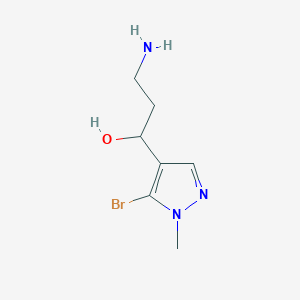
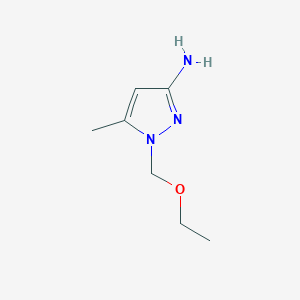

![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
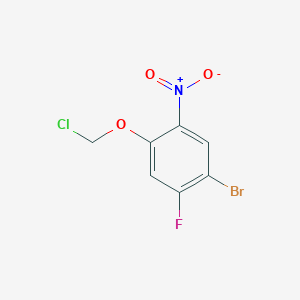


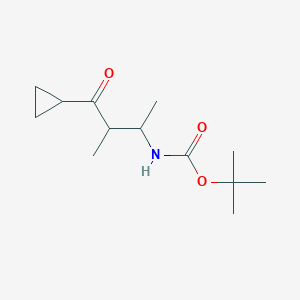
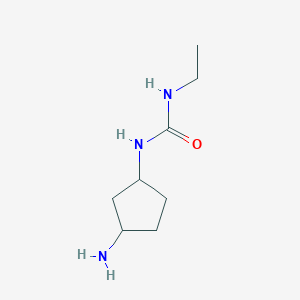

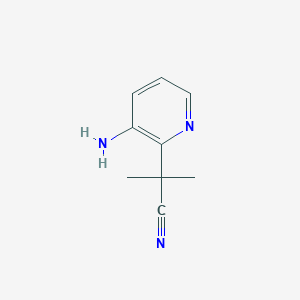
![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
